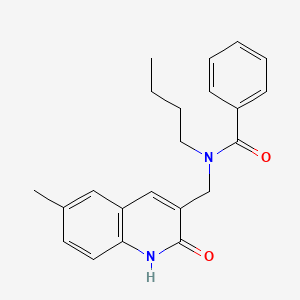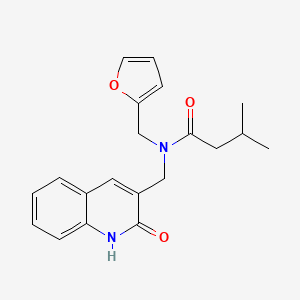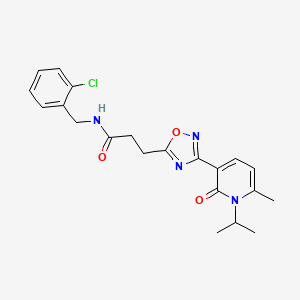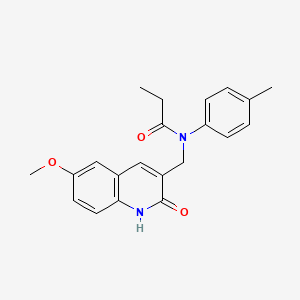![molecular formula C21H20N4O2 B7691669 N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7691669.png)
N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound features a pyrazoloquinoline core, which is known for its diverse biological activities and potential therapeutic applications. The presence of the ethoxybenzamide group further enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide typically involves multiple steps:
-
Formation of the Pyrazoloquinoline Core
Starting Materials: 2-chloroquinoline and phenylhydrazine.
Reaction Conditions: The reaction is carried out in the presence of a solvent such as 1-pentanol and a base like sodium carbonate.
Procedure: The 2-chloroquinoline reacts with phenylhydrazine to form the pyrazoloquinoline core through a cyclization reaction.
-
N-Alkylation
Starting Materials: The pyrazoloquinoline core and an alkylating agent.
Reaction Conditions: The reaction is performed in the presence of a base such as sodium carbonate.
Procedure: The pyrazoloquinoline core undergoes N-alkylation to introduce the dimethyl groups at the 1 and 7 positions.
-
Formation of the Ethoxybenzamide Group
Starting Materials: The N-alkylated pyrazoloquinoline and 4-ethoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine.
Procedure: The N-alkylated pyrazoloquinoline reacts with 4-ethoxybenzoyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in an acidic or basic medium.
Products: Oxidation of the pyrazoloquinoline core can lead to the formation of quinoline N-oxides.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Usually performed in an inert atmosphere.
Products: Reduction can lead to the formation of dihydro derivatives of the pyrazoloquinoline core.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Carried out in the presence of a base.
Products: Substitution reactions can introduce various functional groups into the pyrazoloquinoline core.
Common Reagents and Conditions
Bases: Sodium carbonate, triethylamine.
Solvents: 1-pentanol, dichloromethane.
Catalysts: Palladium on carbon for hydrogenation reactions.
Scientific Research Applications
N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide has several applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique electronic properties and reactivity.
-
Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
- Used in drug discovery and development programs.
-
Industry
- Potential applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dimethylpyrazolo[3,4-b]quinolin-4-yl)-N,N-diethyl-1,2-ethanediamine dihydrochloride: Another pyrazoloquinoline derivative with different substituents.
N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide: A compound with a phenoxyacetamide group instead of an ethoxybenzamide group.
Uniqueness
N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide is unique due to its specific substitution pattern and the presence of the ethoxybenzamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-4-27-16-9-7-14(8-10-16)21(26)23-19-17-12-15-6-5-13(2)11-18(15)22-20(17)25(3)24-19/h5-12H,4H2,1-3H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMCUFIEOBXYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN(C3=C2C=C4C=CC(=CC4=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-methoxyphenyl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B7691590.png)
![N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,2-dimethylpropanamide](/img/structure/B7691591.png)
![N-[(E)-[4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-2-phenylacetamide](/img/structure/B7691597.png)
![(5E)-5-[(2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7691624.png)
![2-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691629.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691655.png)



![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7691670.png)

![1-(3-methylphenyl)-5-oxo-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7691688.png)

